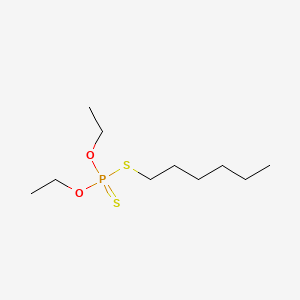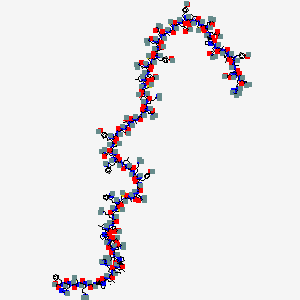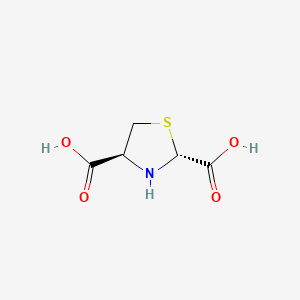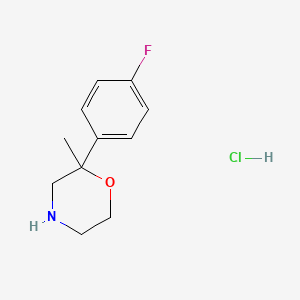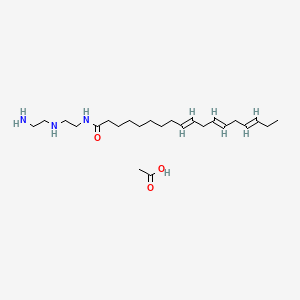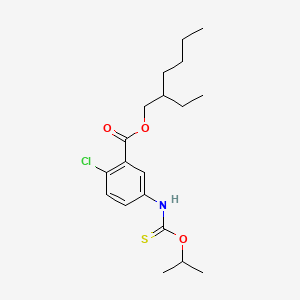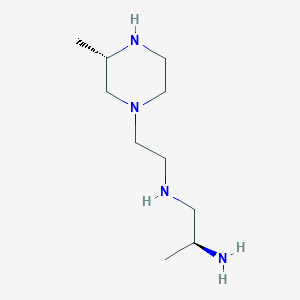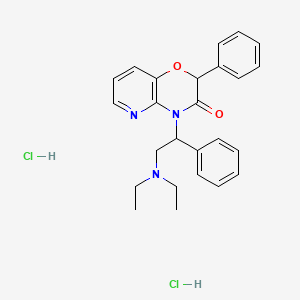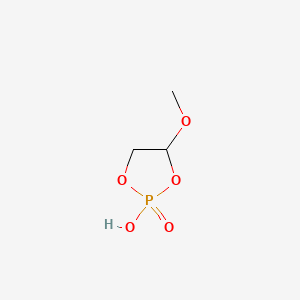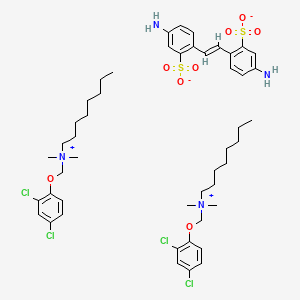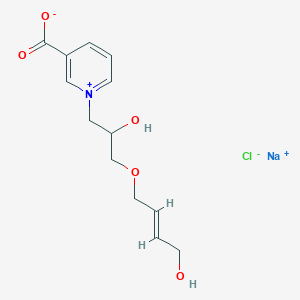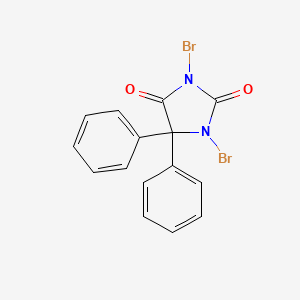
2,2',3,3'-Tetrabromodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’-Tetrabromodiphenyl ether: is a member of the polybrominated diphenyl ethers (PBDEs) family, which are a group of brominated flame retardants. These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. The chemical structure of 2,2’,3,3’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an oxygen atom, with four bromine atoms attached to the phenyl rings at the 2, 2’, 3, and 3’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’,3,3’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified through techniques such as recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,3’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, typically using reducing agents such as zero-valent zinc in the presence of ascorbic acid.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Debromination: Zero-valent zinc and ascorbic acid in a methanol-water solvent system at a pH of 4.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products Formed:
Debromination: Lower-brominated diphenyl ethers and diphenyl ether.
Oxidation: Hydroxylated polybrominated diphenyl ethers.
Substitution: Substituted diphenyl ethers with different functional groups.
Applications De Recherche Scientifique
2,2’,3,3’-Tetrabromodiphenyl ether has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of brominated flame retardants.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting and quantifying PBDEs in environmental and biological samples.
Material Science: Used in the development of flame-retardant materials and coatings for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’-Tetrabromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can bind to and disrupt the function of proteins and enzymes, leading to various toxic effects. For example, it can interfere with the thyroid hormone transport protein transthyretin, leading to altered thyroid hormone levels and disrupted endocrine function . Additionally, it can induce oxidative stress and inflammation by generating reactive oxygen species and modulating the expression of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
- 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
- 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)
- 2,3’,4,4’-Tetrabromodiphenyl ether
Comparison: 2,2’,3,3’-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47), it has different environmental persistence and toxicity profiles. BDE-47 is more commonly detected in the environment and has been extensively studied for its toxic effects . On the other hand, 2,2’,3,3’-Tetrabromodiphenyl ether is less studied but still poses significant environmental and health risks due to its potential for bioaccumulation and persistence .
Propriétés
Numéro CAS |
337513-77-6 |
|---|---|
Formule moléculaire |
C12H6Br4O |
Poids moléculaire |
485.79 g/mol |
Nom IUPAC |
1,2-dibromo-3-(2,3-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H |
Clé InChI |
SXSUUFZWSVMTRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


